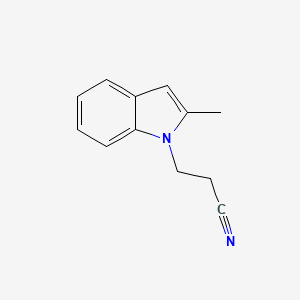

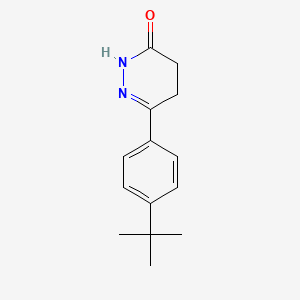

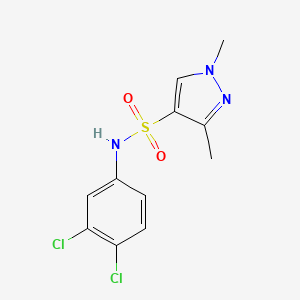

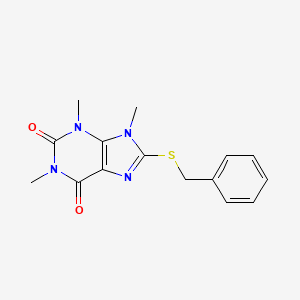

![molecular formula C13H16N4O3S B6522950 N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide CAS No. 902657-31-2](/img/structure/B6522950.png)

N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide involves several steps. Researchers have reported different synthetic routes, including condensation reactions, cyclizations, and sulfonation processes. Precise details of these methods can be found in relevant literature .

Molecular Structure Analysis

The molecular structure of This compound reveals its key functional groups. The pyrazole ring, sulfonamide group, and acetamide moiety contribute to its overall properties. Computational studies, spectroscopic analyses (such as NMR and IR), and X-ray crystallography have provided insights into its 3D arrangement and bond angles .

Chemical Reactions Analysis

This compound can participate in various chemical reactions. These include hydrolysis, amidation, and substitution reactions. Investigating its reactivity with different reagents and conditions is essential to understand its behavior in various environments .

Wissenschaftliche Forschungsanwendungen

N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide has been used in a variety of scientific research applications. It has been found to be useful in studies of the metabolism and function of amino acids, proteins, and enzymes. It has also been used in studies of the effects of various hormones on cell physiology. Additionally, it has been used in studies of the effects of various drugs on the body.

Wirkmechanismus

Mode of Action

N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide exerts its anti-inflammatory effect mainly through the inhibition of COXs . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .

Biochemical Pathways

The compound affects the prostaglandin biosynthesis pathway . By inhibiting COXs, it reduces the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Furthermore, it has been found to inhibit TNF-α production, which is a key player in systemic inflammation .

Pharmacokinetics

It has been shown to have a significantin vivo anti-inflammatory efficacy .

Result of Action

The compound’s action results in a reduction of inflammation . It has been shown to have an in vivo anti-inflammatory efficacy of 83.1% when compared to diclofenac sodium (81.6%) . It also showed a better inhibition of LPS induced TNF-α production in mice .

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide has several advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive compared to other compounds. Additionally, it is relatively stable and can be stored for long periods of time. However, it has several limitations, such as its potential toxicity and its potential to interact with other compounds in the body.

Zukünftige Richtungen

There are a variety of potential future directions for N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide. One potential direction is the use of this compound as a drug delivery system. It has been found to be relatively stable and can be used to deliver drugs to specific locations in the body. Additionally, it has been found to have antioxidant and anti-inflammatory properties, which could potentially be used in the treatment of various diseases. Additionally, this compound could be used in the development of new drugs and therapies, as its chelating properties could potentially be used to target specific molecules in the body. Finally, this compound could be used in the development of new diagnostic tests and imaging techniques, as its properties could be used to detect specific molecules in the body.

Synthesemethoden

N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide is synthesized through a multi-step process. The first step involves the reaction of 1,3-dimethyl-1H-pyrazole-4-sulfonamide with phenylacetic acid in aqueous solution. This reaction yields this compound. The second step involves the reaction of the product with sodium hydroxide in aqueous solution, which yields a sodium salt of the compound. The final step involves the reaction of the sodium salt with hydrochloric acid, which yields the final product, this compound.

Eigenschaften

IUPAC Name |

N-[4-[(1,3-dimethylpyrazol-4-yl)sulfonylamino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3S/c1-9-13(8-17(3)15-9)21(19,20)16-12-6-4-11(5-7-12)14-10(2)18/h4-8,16H,1-3H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPAIAVFQLQPNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B6522886.png)

![3-(2,4-dihydroxy-3-methoxyphenyl)-5-(4-methylphenyl)-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B6522894.png)

![4-(dipropylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B6522910.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B6522914.png)

![N-{thieno[2,3-d]pyrimidin-4-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6522922.png)

![N-[(furan-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6522959.png)

![N-[(thiophen-2-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6522969.png)

![N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6522975.png)

![N-{[4-(trifluoromethoxy)phenyl]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6522976.png)